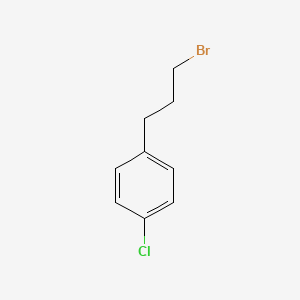1-(3-Bromopropyl)-4-chlorobenzene
CAS No.: 64473-35-4
Cat. No.: VC2028244
Molecular Formula: C9H10BrCl
Molecular Weight: 233.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64473-35-4 |
|---|---|
| Molecular Formula | C9H10BrCl |
| Molecular Weight | 233.53 g/mol |
| IUPAC Name | 1-(3-bromopropyl)-4-chlorobenzene |
| Standard InChI | InChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 |
| Standard InChI Key | OVXYDNVSUOXGQG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCCBr)Cl |
| Canonical SMILES | C1=CC(=CC=C1CCCBr)Cl |
Introduction
Chemical Identity and Basic Properties
Chemical Identifiers
1-(3-Bromopropyl)-4-chlorobenzene is precisely characterized through multiple chemical identification systems as detailed in Table 1.
Table 1: Chemical Identifiers of 1-(3-Bromopropyl)-4-chlorobenzene
| Identifier Type | Value |
|---|---|
| CAS Number | 64473-35-4 |
| Molecular Formula | C9H10BrCl |
| Molecular Weight | 233.53 g/mol |
| SMILES | Clc1ccc(CCCBr)cc1 |
| InChI | InChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 |
| InChIKey | OVXYDNVSUOXGQG-UHFFFAOYSA-N |
Structural Information
The compound consists of a benzene ring substituted at position 4 with a chlorine atom and at position 1 with a 3-bromopropyl chain. This particular arrangement of functional groups creates a molecule with distinct chemical reactivity and physical properties. The 3-bromopropyl chain provides a reactive site for nucleophilic substitution reactions, while the chlorine substituent on the aromatic ring influences the electron distribution within the molecule .
Physical and Chemical Properties
Predicted Collision Cross Section
Advanced analytical techniques have enabled the prediction of collision cross-section (CCS) values for various adducts of 1-(3-Bromopropyl)-4-chlorobenzene. These measurements are crucial for mass spectrometry-based identification and characterization. Table 2 presents the predicted CCS values for different ionic species of the compound.
Table 2: Predicted Collision Cross Section Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 232.97272 | 140.4 |
| [M+Na]+ | 254.95466 | 145.9 |
| [M+NH4]+ | 249.99926 | 146.9 |
| [M+K]+ | 270.92860 | 143.4 |
| [M-H]- | 230.95816 | 142.2 |
| [M+Na-2H]- | 252.94011 | 145.5 |
| [M]+ | 231.96489 | 140.9 |
| [M]- | 231.96599 | 140.9 |
| Hazard Type | Category | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Precautionary Measures
To minimize risks associated with 1-(3-Bromopropyl)-4-chlorobenzene, specific precautionary measures have been established:
-
Always wear appropriate personal protective equipment including gloves, protective clothing, eye protection, and face protection (P280) .
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing (P305+P351+P338) .
-
Immediately call a poison center or doctor/physician if exposure occurs (P310) .
-
Avoid breathing dust, fume, gas, mist, vapors, or spray (P261) .
-
Store in a well-ventilated place in a tightly closed container (P403+P233) .
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity
The reactivity of 1-(3-Bromopropyl)-4-chlorobenzene is largely governed by its functional groups:
-
The bromopropyl chain represents an electrophilic site susceptible to nucleophilic substitution reactions, making this compound valuable as an intermediate in organic synthesis .
-
The chlorine substituent on the aromatic ring modifies the electronic distribution of the benzene system, potentially influencing reaction rates and selectivity in subsequent transformations .
-
The combination of these features creates a bifunctional molecule that can participate in diverse chemical reactions, including coupling reactions, substitutions, and eliminations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume